![molecular formula C17H21N5 B2664964 2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 899401-38-8](/img/structure/B2664964.png)

2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

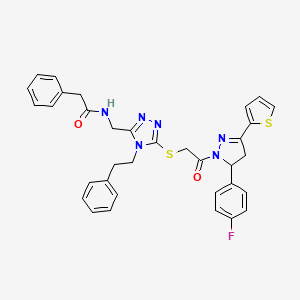

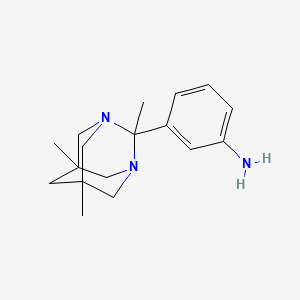

“2,8,10-Trimethyl-4-(piperidin-1-yl)pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine” is a complex organic compound with the molecular formula C21H23N7 . It has an average mass of 373.454 Da and a monoisotopic mass of 373.201508 Da .

Synthesis Analysis

The synthesis of such compounds often involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These compounds are synthesized as novel CDK2 targeting compounds . The process often involves heating under reflux in pyridine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a piperidinyl group, a pyrazolo group, and a pyrimidine group . The compound also contains multiple nitrogen and carbon atoms, contributing to its complex structure .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 110.1±0.5 cm3, and a polar surface area of 62 Å2 . The compound has 7 hydrogen bond acceptors and 0 hydrogen bond donors . It also has 2 freely rotating bonds .科学的研究の応用

Chemical Properties

This compound, also known as 2,8,10-Trimethyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine, has the molecular formula C21H23N7 and an average mass of 373.454 Da . It’s available from various chemical suppliers.

Anticancer Activity

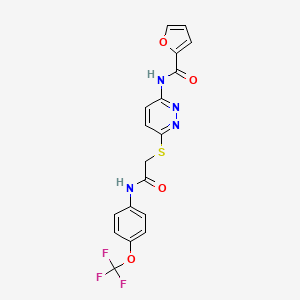

Pyrimidine derivatives, such as the one , have been studied for their anticancer activity. For instance, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines and primary CLL cells . They lead to cell death by apoptosis as they inhibit the CDK enzyme .

Inhibition of Dihydrofolate Reductase

Some pyrimidine derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication. This inhibition has shown good antitumor effects on carcinosarcoma in rats .

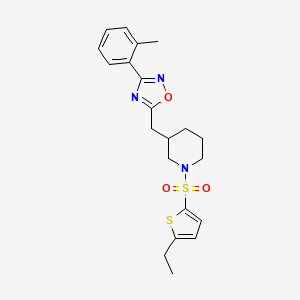

Molecular Docking Studies

Molecular docking studies are often conducted on pyrimidine derivatives to understand their interactions with target proteins. These studies can provide insights into the compound’s potential therapeutic applications .

作用機序

特性

IUPAC Name |

4,11,13-trimethyl-6-piperidin-1-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-11-9-12(2)18-16-15(11)17-19-13(3)10-14(22(17)20-16)21-7-5-4-6-8-21/h9-10H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNJBMMCUXOHJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B2664882.png)

![1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2664885.png)

![Urea,N-(1,1-dimethylethyl)-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2664887.png)

![[(4-Acetamidophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664891.png)

![2,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2664892.png)

![1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2664898.png)

![2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2664904.png)